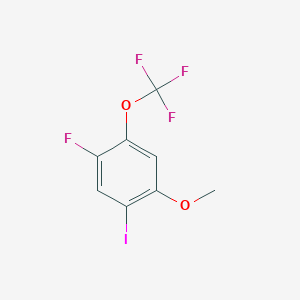
4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H5F4IO2 It is a derivative of anisole, featuring fluorine, iodine, and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-fluoro-2-methoxyanisole followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups.
Scientific Research Applications
4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its effects are mediated by its interaction with molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethoxy)aniline
- 4-Iodo-2-(trifluoromethoxy)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
Uniqueness
4-Fluoro-2-iodo-5-(trifluoromethoxy)anisole is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The trifluoromethoxy group further enhances its chemical stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C8H5F4IO2 |
|---|---|
Molecular Weight |
336.02 g/mol |
IUPAC Name |
1-fluoro-5-iodo-4-methoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F4IO2/c1-14-7-3-6(15-8(10,11)12)4(9)2-5(7)13/h2-3H,1H3 |
InChI Key |
YBMFIYFHZTYZIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)OC(F)(F)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















